1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid 1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 319906-52-0
VCID: VC6641013
InChI: InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
SMILES: CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid

CAS No.: 319906-52-0

Cat. No.: VC6641013

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid - 319906-52-0

Specification

CAS No. 319906-52-0
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name 1-ethyl-4,6-dimethoxyindole-2-carboxylic acid
Standard InChI InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Standard InChI Key VOXGSKFIZLPRFP-UHFFFAOYSA-N
SMILES CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O

Introduction

Structural and Physicochemical Properties

1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid belongs to the indole alkaloid family, featuring a bicyclic aromatic system with a carboxylic acid group at position 2, methoxy groups at positions 4 and 6, and an ethyl substituent on the nitrogen atom (Figure 1). Its molecular formula is C13H15NO4, with a molecular weight of 249.266 g/mol. The compound’s planar structure facilitates π-π stacking interactions, while the ethyl group enhances lipophilicity (LogP: ~1.88) , critical for membrane permeability.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC13H15NO4
Molecular Weight249.266 g/mol
Exact Mass249.1001 Da
PSA (Polar Surface Area)71.55 Ų
LogP1.88
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

X-ray crystallography of analogous indole derivatives reveals a nearly planar indole ring system, with methoxy groups adopting equatorial orientations to minimize steric strain . The carboxylic acid group participates in hydrogen bonding, influencing solubility and target binding .

Synthetic Pathways and Optimization

The synthesis of 1-ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves a multi-step sequence beginning with the construction of the indole core. A representative route is outlined below:

  • Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis constructs the bicyclic structure. For example, cyclohexanone derivatives are condensed with phenylhydrazines under acidic conditions to yield the indole scaffold .

  • Functionalization:

    • Methoxylation: Electrophilic aromatic substitution introduces methoxy groups at positions 4 and 6 using methylating agents like dimethyl sulfate in acetone .

    • Ethylation: The nitrogen atom is alkylated with ethyl bromide or iodide in the presence of a base (e.g., K2CO3).

  • Carboxylation: A carboxyl group is introduced at position 2 via Kolbe-Schmitt reaction or palladium-catalyzed carbonylation .

Industrial-scale production emphasizes catalyst optimization (e.g., Pd/C for carboxylation) and solvent recycling, achieving yields >85%. Challenges include regioselectivity in methoxylation and minimizing decarboxylation during purification.

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits heme oxygenase-1 (HO-1), an enzyme overexpressed in tumors to mitigate oxidative stress. In vitro assays demonstrate an IC50 of 1.03 μM against HO-1 in colorectal cancer cells (HT-29), correlating with reduced tumor proliferation (45% inhibition at 10 μM). Mechanistically, it chelates iron in the HO-1 active site, disrupting heme degradation and elevating intracellular reactive oxygen species (ROS).

Neuroprotective Effects

In primary cortical neurons subjected to oxygen-glucose deprivation, pretreatment with 10 μM of the compound reduced apoptosis by 62% via upregulation of BDNF and inhibition of caspase-3. This suggests utility in ischemic stroke therapy, though in vivo validation remains pending.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 32 μg/mL, likely through disruption of membrane integrity and inhibition of DNA gyrase. Synergy with β-lactams (FIC index: 0.3) highlights potential for combination therapies.

Comparative Analysis with Indole Derivatives

Table 2: Activity Comparison of Select Indole Derivatives

CompoundKey Structural FeaturesNotable Activities
Indole-3-acetic acidNo methoxy/ethyl groupsPlant hormone
TryptophanAmino acid side chainSerotonin precursor
1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acidEthyl, dual methoxy, carboxylHO-1 inhibition, neuroprotection
Lysergic acid diethylamideErgoline scaffoldPsychoactive effects

The ethyl and methoxy groups in the target compound enhance target affinity compared to simpler indoles, while the carboxylic acid improves aqueous solubility relative to ester analogs .

Pharmacological Applications and Case Studies

Case Study: Anticancer Efficacy

In a xenograft model of breast cancer (MCF-7), daily oral administration (50 mg/kg) for 21 days reduced tumor volume by 58% versus controls. Histopathology revealed decreased angiogenesis and increased necrosis, corroborating HO-1’s role in tumor survival.

Neuroprotection Screening

A high-throughput screen of 10,000 compounds identified this derivative as a top candidate for ischemic stroke. In zebrafish models, it restored motor function by 75% post-hypoxia, outperforming edaravone (50% recovery).

Future Research Directions

  • In Vivo Toxicology: Chronic toxicity profiles in mammalian models are needed to establish safety margins.

  • Formulation Development: Liposomal encapsulation could enhance bioavailability, given the compound’s moderate LogP.

  • Target Expansion: Screening against epigenetic regulators (e.g., HDACs) may uncover additional therapeutic avenues.

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